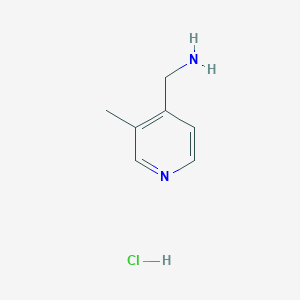
Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is a chemical compound that features a cyclopropyl group attached to a phenyl ring, which is further substituted with a methanone group and a dioxaborolane moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Phenyl Ring: The phenyl ring can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boronic acids or esters.
Introduction of the Dioxaborolane Moiety: The dioxaborolane group is typically introduced via borylation reactions, using reagents like bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow processes and the use of automated reactors to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the methanone group, converting it to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups, often in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of bioactive molecules, including pharmaceuticals.
Medicine: Investigated for its role in drug discovery, particularly as a precursor for compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
作用机制
The mechanism of action of Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone depends on its specific application:
In Organic Synthesis: Acts as a nucleophile or electrophile in various coupling reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
In Biological Systems: May interact with specific enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways would depend on the specific bioactive derivative being studied.
相似化合物的比较
Cyclopropylboronic Acid Pinacol Ester: Shares the cyclopropyl and boronic ester functionalities but lacks the phenyl and methanone groups.
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane: Similar boronic ester and cyclopropyl groups but without the phenyl ring.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of a phenyl ring, with similar boronic ester functionality.
Uniqueness: Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is unique due to its combination of a cyclopropyl group, a phenyl ring, a methanone group, and a dioxaborolane moiety.
属性
分子式 |
C16H21BO3 |
|---|---|
分子量 |
272.1 g/mol |
IUPAC 名称 |
cyclopropyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C16H21BO3/c1-15(2)16(3,4)20-17(19-15)13-7-5-6-12(10-13)14(18)11-8-9-11/h5-7,10-11H,8-9H2,1-4H3 |
InChI 键 |
QCSAWTLTQZGLAE-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde](/img/structure/B15330182.png)
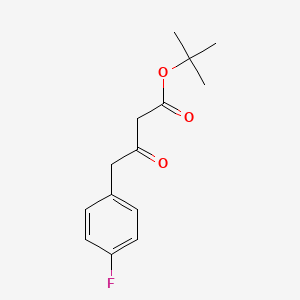
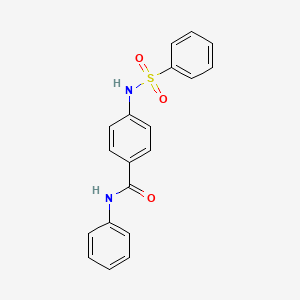
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbonitrile](/img/structure/B15330202.png)
![Benzo[d]thiazol-2-ylmethyl cinnamate](/img/structure/B15330204.png)
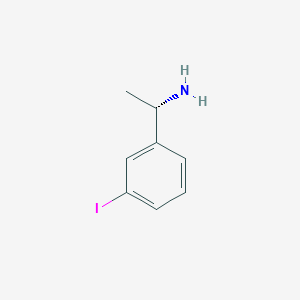
![4,6-Difluoro-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15330221.png)
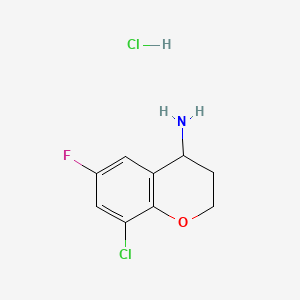
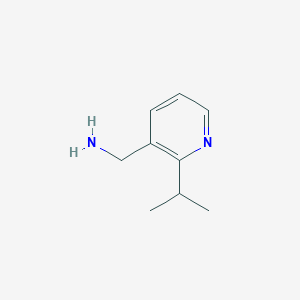
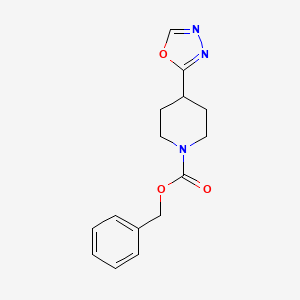

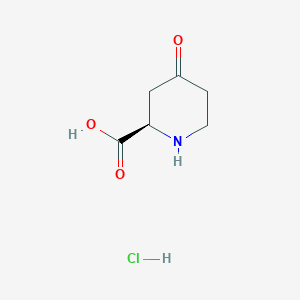
![N-Acetyl-5''-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine](/img/structure/B15330272.png)
